molecular formula C10H12N2O B1653104 Tranylcypromine hydrazide, cis- CAS No. 17364-52-2

Tranylcypromine hydrazide, cis-

Cat. No.: B1653104
CAS No.: 17364-52-2
M. Wt: 176.21 g/mol
InChI Key: LVPLGMIOSVEITG-RKDXNWHRSA-N
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Description

Tranylcypromine hydrazide, cis-, is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol. It is a stereoisomer of tranylcypromine, which is a non-hydrazine monoamine oxidase inhibitor (MAOI) used primarily as an antidepressant.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: Tranylcypromine hydrazide, cis-, can be synthesized through the cyclization of the side chain of amphetamine. This involves the formation of a cyclopropyl ring with a phenyl group attached.

  • Industrial Production Methods: The industrial production of tranylcypromine hydrazide, cis-, involves large-scale chemical synthesis using controlled reaction conditions to ensure the formation of the cis-isomer.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives of tranylcypromine hydrazide, cis-.

  • Reduction Products: Reduced forms of the compound, which may have different pharmacological properties.

  • Substitution Products: Derivatives with different functional groups attached to the core structure.

Mechanism of Action

Target of Action

Tranylcypromine hydrazide, cis-, primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrazide, cis-, acts as a nonselective and irreversible inhibitor of the enzyme monoamine oxidase (MAO) . It inhibits MAO by binding to it and rendering it inactive . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing .

Biochemical Pathways

The inhibition of MAO by Tranylcypromine hydrazide, cis-, affects the metabolism of monoamines . This can affect various biochemical pathways and have downstream effects on mood and behavior .

Pharmacokinetics

Tranylcypromine hydrazide, cis-, has a rapid onset of activity . It is absorbed rapidly, with a time to peak serum concentration of about 1.5 hours . The half-life elimination of Tranylcypromine is approximately 2.5 hours . It is metabolized in the liver and excreted in urine and feces .

Result of Action

The result of Tranylcypromine hydrazide, cis-'s action is an increase in the endogenous concentrations of epinephrine, norepinephrine, and serotonin . This increase is due to the inhibition of the enzyme responsible for the breakdown of these neurotransmitters . This can lead to an improvement in symptoms of major depressive disorder and other neuropsychiatric disorders .

Action Environment

The action of Tranylcypromine hydrazide, cis-, can be influenced by various environmental factors. For instance, the consumption of foods or beverages with significant tyramine content can precipitate a hypertensive crisis . This is because tyramine, which is metabolized by MAO, causes extensive release of norepinephrine when ingested and absorbed, which can rapidly increase blood pressure . Therefore, patients taking Tranylcypromine hydrazide, cis-, are often advised to avoid foods high in tyramine .

Biochemical Analysis

Biochemical Properties

Tranylcypromine hydrazide, cis- interacts with monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the catabolism of various neurotransmitters . At higher doses, tranylcypromine hydrazide, cis- also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Cellular Effects

The effects of Tranylcypromine hydrazide, cis- on cells are primarily related to its inhibition of monoamine oxidases. This inhibition can lead to an increase in the levels of monoamine neurotransmitters in the brain, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Tranylcypromine hydrazide, cis- exerts its effects at the molecular level through irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

It is known that Tranylcypromine hydrazide, cis- has a half-life of 2 hours .

Dosage Effects in Animal Models

It is known that Tranylcypromine hydrazide, cis- is effective in the treatment of major depression, dysthymic disorder, and atypical depression .

Metabolic Pathways

Tranylcypromine hydrazide, cis- is involved in the metabolic pathway of monoamine neurotransmitters. It inhibits the enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are responsible for the breakdown of these neurotransmitters .

Transport and Distribution

It is known that Tranylcypromine hydrazide, cis- inhibits CYP2A6 at standard doses .

Subcellular Localization

It is known that Tranylcypromine hydrazide, cis- acts on the enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are located in the outer mitochondrial membrane .

Scientific Research Applications

Tranylcypromine hydrazide, cis-, has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chemical reactions.

  • Biology: The compound is used in biological studies to understand the effects of MAOIs on neurotransmitter levels.

  • Medicine: Tranylcypromine hydrazide, cis-, is used in the development of new antidepressant drugs and in research on mood disorders.

  • Industry: It is used in the pharmaceutical industry for the production of MAOI-based medications.

Comparison with Similar Compounds

  • Phenelzine: Another non-hydrazine MAOI used as an antidepressant.

  • Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson's disease.

  • Moclobemide: A reversible MAOI used for depression and social anxiety disorder.

Tranylcypromine hydrazide, cis-, is unique in its rapid onset of action and its ability to treat atypical depression and anxiety disorders effectively.

Properties

IUPAC Name

(1R,2S)-2-phenylcyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPLGMIOSVEITG-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17364-52-2
Record name Tranylcypromine hydrazide, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANYLCYPROMINE HYDRAZIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S801P7021
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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